N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-[(2-Hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide often involves complex reactions that yield key intermediates for further chemical modifications. For instance, the synthesis of 8-methoxy-1-methyl-1H-benzo[de][1,6]naphthyridin-9-ol, a compound with a structure bearing resemblance to our compound of interest, utilizes a nitromethyl substituent as a precursor. This process involves thermolysis of anilinomethylene derivatives followed by N-methylation before cyclization to the final structure (Walz & Sundberg, 2000).
Molecular Structure Analysis
The molecular structure of compounds related to N-[(2-Hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide can be elucidated using techniques like X-ray diffraction and density functional theory (DFT) calculations. These methods provide insights into the geometric parameters and electronic properties, such as HOMO and LUMO energies, which are crucial for understanding the reactivity and stability of the molecule (Demir et al., 2015).
Chemical Reactions and Properties
The chemical behavior of N-[(2-Hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide derivatives involves a range of reactions, including Pummerer-type cyclization to form methoxy-2-quinolones, highlighting the compound's versatility in chemical transformations (Toda et al., 2000). These reactions are fundamental in synthesizing various pharmacologically relevant molecules.
Physical Properties Analysis
The physical properties of compounds akin to N-[(2-Hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are essential for the compound's application in different scientific and industrial fields, influencing its behavior in biological systems and reactions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are crucial for understanding the potential applications of N-[(2-Hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide. Studies on similar compounds have shown how modifications in the molecular structure can affect these properties, offering insights into designing molecules with desired chemical behaviors (Kitson et al., 2010).
properties
IUPAC Name |
N-(2-methoxyethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-7-6-10-17-13-18(20(24)22-19(15)17)14-23(11-12-26-2)21(25)16-8-4-3-5-9-16/h3-10,13H,11-12,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXPNSOZLYKVJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CCOC)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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